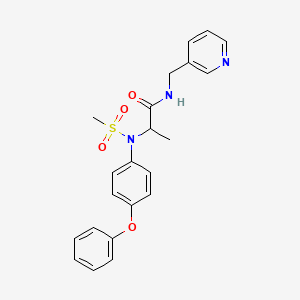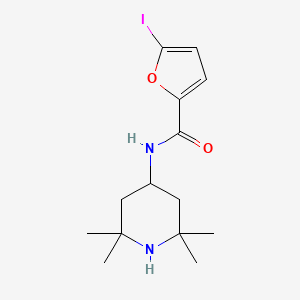![molecular formula C19H17N3O4 B4020774 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4020774.png)
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide
Description
Synthesis Analysis
The synthesis of related compounds often involves the construction of the core benzamide scaffold, followed by the introduction of functional groups such as nitro, amino, and furylmethyl groups at specific positions. For example, compounds with similar structures have been synthesized through reactions that include acyl substitution, nitration, and the use of acrylates or acrylic acid derivatives as precursors (Wiesner et al., 2003). These methods showcase the versatility and complexity in constructing benzamide derivatives with specific substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the presence of nitro, amino, and furylmethyl groups, significantly affects their physicochemical properties and biological activities. Crystal structure analysis and spectroscopic methods, such as NMR and IR, are commonly used to determine the precise arrangement of atoms within these molecules. Structural analyses often reveal insights into the compound's reactivity and potential binding mechanisms with biological targets (He et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that are influenced by their functional groups. For instance, nitro groups can undergo reduction to amino groups, providing a pathway to modify the compound's chemical properties and biological activity. Such transformations are critical in drug development and synthetic chemistry for functionalizing molecules or enhancing their pharmacological profile (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug formulation. These properties can be tailored by modifying the molecular structure, for example, by introducing or altering substituents like the furylmethyl and nitro groups, to improve the compound's stability or bioavailability (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties of "2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide" and similar compounds, such as reactivity, acidity/basicity, and the ability to undergo specific reactions (e.g., hydrogenation, halogenation), are determined by their functional groups. These properties influence the compound's interactions with biological targets, its stability under physiological conditions, and its overall pharmacological potential (Hassaneen et al., 1991).
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(4-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-13-4-6-14(7-5-13)21-19(23)17-11-15(22(24)25)8-9-18(17)20-12-16-3-2-10-26-16/h2-11,20H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLMPORDYFMMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7168283 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020695.png)

![ethyl 1-{N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4020716.png)
![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-nitrophenyl)quinazoline](/img/structure/B4020726.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B4020738.png)

![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4020757.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4020765.png)
![1-[({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B4020769.png)
![ethyl 1-[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020778.png)
![2-{2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4020786.png)

![2-{1-[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4020793.png)